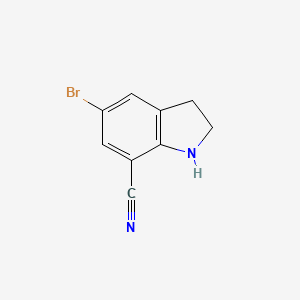
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is a compound that belongs to the class of aminopyrimidines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide typically involves the reaction of 5-aminopyrimidine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-aminopyrimidin-2-yl)-3-bromobenzamide
- N-(5-aminopyrimidin-2-yl)-3-fluorobenzamide
- N-(5-aminopyrimidin-2-yl)-3-methylbenzamide
Uniqueness
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H9ClN4O |
|---|---|
Peso molecular |
248.67 g/mol |
Nombre IUPAC |
N-(5-aminopyrimidin-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-2-7(4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,13H2,(H,14,15,16,17) |
Clave InChI |
GATOUIOTLPTFPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)





